An In-depth Technical Guide to 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid, a fluorinated heterocyclic compound with significant potential in drug discovery and development. The strategic incorporation of a gem-difluoro group and an imidazole moiety suggests a unique combination of physicochemical and pharmacological properties. This document details the chemical structure, proposed synthesis, predicted physicochemical characteristics, and a thorough exploration of its potential therapeutic applications. The content is tailored for researchers, scientists, and drug development professionals, offering a foundational understanding of this promising molecule.
Introduction: The Strategic Design of a Novel Therapeutic Candidate
The rational design of novel therapeutic agents frequently involves the strategic incorporation of specific chemical motifs to optimize pharmacological profiles. 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid is a prime example of such a design, integrating two key functionalities: a gem-difluorinated carbon center and an imidazole ring.
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The gem-difluoro group, in particular, can act as a bioisostere for a carbonyl group or a hydroxylated carbon, influencing the molecule's conformation and electronic properties.
The imidazole nucleus is a ubiquitous heterocycle in medicinal chemistry, found in numerous clinically approved drugs.[1] Its presence can confer a range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The imidazole ring can also participate in hydrogen bonding and coordinate with metal ions, facilitating interactions with biological targets.[1]
This guide will provide a detailed exploration of the chemical identity, a plausible synthetic pathway, predicted physicochemical and pharmacokinetic profiles, and a discussion of the potential therapeutic applications of 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid, underpinned by data from analogous structures and in silico modeling.
Chemical Structure and Properties
Chemical Structure
The chemical structure of 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid is characterized by a butanoic acid backbone with two fluorine atoms on the fourth carbon and an imidazole ring attached to the third carbon via a nitrogen atom.
-
Molecular Formula: C₇H₈F₂N₂O₂[3]
-
IUPAC Name: 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid
-
SMILES: C1=CN(C=N1)C(CC(=O)O)C(F)F[3]
-
InChI: InChI=1S/C7H8F2N2O2/c8-7(9)5(3-6(12)13)11-2-1-10-4-11/h1-2,4-5,7H,3H2,(H,12,13)[3]
Diagram 1: Chemical Structure of 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid
A 2D representation of 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid.
Predicted Physicochemical Properties
In the absence of experimental data, in silico prediction tools provide valuable insights into the physicochemical properties of novel compounds.[][5] The following table summarizes the predicted properties for 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 190.14 g/mol | Influences absorption and distribution; generally <500 g/mol is preferred. |
| LogP | 0.35 | Indicates lipophilicity; affects solubility, absorption, and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 71.7 Ų | Predicts drug transport properties; TPSA < 140 Ų is associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 | Influences solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding to target proteins. |
| pKa (acidic) | ~4.0 | Determines the ionization state at physiological pH, affecting solubility and cell penetration. |
| pKa (basic) | ~6.5 (imidazole) | Determines the ionization state at physiological pH, affecting solubility and cell penetration. |
These values were estimated using computational models and should be confirmed experimentally.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of a compound. The following are predicted key signals in various spectroscopic techniques for 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid.
-
¹H NMR:
-
Signals in the aromatic region (δ 7-8 ppm) corresponding to the imidazole protons.
-
A multiplet for the proton at the C3 chiral center.
-
A complex multiplet for the diastereotopic protons of the CH₂ group at C2.
-
A triplet of triplets for the proton at the C4 position due to coupling with the two fluorine atoms and the proton at C3.
-
-
¹³C NMR:
-
Signals for the imidazole carbons in the range of δ 115-140 ppm.
-
A signal for the carboxylic acid carbon around δ 170-180 ppm.
-
A triplet for the C4 carbon due to C-F coupling.
-
-
¹⁹F NMR:
-
A complex multiplet is expected for the two diastereotopic fluorine atoms, showing geminal F-F coupling and vicinal H-F coupling.
-
-
Mass Spectrometry (ESI-MS):
Proposed Synthesis Protocol
While a specific synthesis for 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid has not been reported in the literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry reactions. A potential two-step synthesis starting from the readily available ethyl 4,4-difluoro-3-oxobutanoate is outlined below.
Diagram 2: Proposed Synthetic Pathway
A proposed two-step synthesis of the target compound.
Step 1: Reductive Amination
The first step involves the reductive amination of ethyl 4,4-difluoro-3-oxobutanoate with imidazole.[6] This reaction proceeds via the formation of an intermediate enamine, which is then reduced in situ.
Protocol:
-
To a solution of ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add imidazole (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the enamine intermediate.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, and combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 4,4-difluoro-3-(1H-imidazol-1-yl)butanoate.
Step 2: Ester Hydrolysis
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Protocol:
-
Dissolve the ethyl 4,4-difluoro-3-(1H-imidazol-1-yl)butanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, acidify the reaction mixture to a pH of approximately 3-4 with 1M hydrochloric acid (HCl).
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid.
Potential Applications in Drug Development
The unique structural features of 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid suggest several potential therapeutic applications.
Antimicrobial and Antifungal Activity
Imidazole derivatives are renowned for their broad-spectrum antimicrobial and antifungal activities.[][7] The proposed mechanism of action for many antifungal imidazoles involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[] The presence of the imidazole moiety in the target compound makes it a promising candidate for the development of new anti-infective agents.
Enzyme Inhibition
The difluoromethyl group can act as a bioisostere of a hydroxyl group or a carbonyl group, potentially enabling the molecule to act as an inhibitor of various enzymes. For instance, fluorinated butanoic acid derivatives have been explored as inhibitors of enzymes involved in metabolic pathways.
Modulation of Cellular Signaling Pathways
Imidazole-containing compounds have been shown to modulate various signaling pathways implicated in diseases such as cancer. For example, certain difluoro-triazolo derivatives have been identified as inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[8] Further investigation is warranted to explore the potential of 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid to interact with similar targets.
Diagram 3: Potential Therapeutic Targets and Applications
Hypothesized mechanisms and applications of the title compound.
Predicted Pharmacokinetics and Toxicology Profile (ADMET)
An early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its successful development.[1][9] In silico ADMET prediction provides a valuable preliminary screening tool.[10]
| ADMET Property | Prediction | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed after oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Low | May have limited central nervous system (CNS) effects, which can be desirable to avoid off-target side effects. |
| Distribution | ||
| Plasma Protein Binding | Moderate | A moderate level of protein binding allows for a sufficient free fraction of the drug to exert its therapeutic effect. |
| Metabolism | ||
| CYP450 Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions; requires experimental verification. |
| Excretion | ||
| Primary Route | Renal | The presence of a carboxylic acid suggests that renal clearance is a likely route of excretion. |
| Toxicity | ||
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| Mutagenicity (Ames test) | Non-mutagenic | Low likelihood of being carcinogenic. |
These predictions are based on computational models and require experimental validation.
Conclusion and Future Directions
4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid represents a strategically designed molecule with significant potential for drug discovery. The combination of a gem-difluoro motif and an imidazole ring is anticipated to confer a favorable pharmacological profile. This guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and in silico predictions of its physicochemical, pharmacokinetic, and toxicological properties.
Future research should focus on the following areas:
-
Experimental Validation: The proposed synthesis should be carried out to obtain the compound for experimental characterization and biological evaluation.
-
Biological Screening: The compound should be screened against a panel of microbial and fungal strains, as well as a range of enzymes and cellular targets, to identify its primary biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues will be crucial to optimize the potency and selectivity of the lead compound.
-
In Vivo Studies: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The insights provided in this technical guide serve as a strong foundation for the further investigation and development of 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid as a potential therapeutic agent.
References
-
PubChem. 4,4-difluoro-3-(1h-imidazol-1-yl)butanoic acid. Available from: [Link][3]
-
ResearchGate. Synthetic applications of 4a Reaction conditions: a Reductive amination. Available from: [Link][6]
-
ResearchGate. Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Available from: [Link]
-
ACS Publications. ADMET-PrInt: Evaluation of ADMET Properties: Prediction and Interpretation. Available from: [Link][10][11]
-
DSpace Repository. 3,4-Difluoro With in Silico Predictions: Synthesis, Spectral Analyses, ADME Studies, Targets and Biological Activity, Toxicity and Adverse Effects, Site of Metabolism, Taste Activity. Available from: [Link]
-
PubMed. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][3][6][10] triazolo [4, 3-d][3][10] diazepin-8-amine derivatives as potential BRD4 inhibitors. Available from: [Link]
-
PubMed. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Available from: [Link][]
-
eScholarship.org. Advancing physicochemical property predictions in computational drug discovery. Available from: [Link]
-
PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development. Available from: [Link][1]
-
PubMed. Machine Learning for In Silico ADMET Prediction. Available from: [Link][9]
-
PMC. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. Available from: [Link]
-
Slideshare. In Silico methods for ADMET prediction of new molecules. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available from: [Link][2]
-
PubMed. New imidazole-5-carbohydroxamic acids with biological activity. Available from: [Link][7]
Sources
- 1. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. New imidazole-5-carbohydroxamic acids with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
- 11. ADMET-PrInt: Evaluation of ADMET Properties: Prediction and Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
